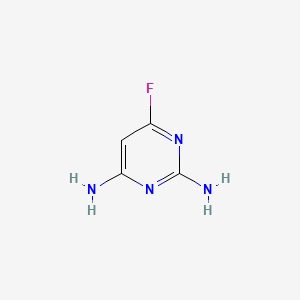

6-Fluoropyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVQRQCKNKKBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326320 | |

| Record name | 6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-83-3 | |

| Record name | 696-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoropyrimidine-2,4-diamine: A Core Scaffold in Modern Medicinal Chemistry

Abstract: 6-Fluoropyrimidine-2,4-diamine is a pivotal heterocyclic compound that serves as a versatile building block in the design and synthesis of novel therapeutic agents. Its structure embodies the potent 2,4-diaminopyrimidine pharmacophore, a privileged motif known for its ability to mimic hydrogen bonding patterns of nucleobases, thereby interacting with a wide array of biological targets. The strategic incorporation of a fluorine atom at the 6-position further enhances its drug-like properties by modulating electronic character, metabolic stability, and binding affinity. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization, and its significant applications in drug discovery, with a focus on its role as a scaffold for inhibitors of key enzymes such as dihydrofolate reductase. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value intermediate in their research endeavors.

Introduction to the this compound Scaffold

The pyrimidine ring is a fundamental component of life, forming the structural core of nucleobases like cytosine, thymine, and uracil. In medicinal chemistry, pyrimidine derivatives are of immense interest due to their capacity to act as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. The 2,4-diaminopyrimidine substructure, in particular, is a well-established "pharmacophore" that has led to the development of numerous approved drugs.

This compound (CAS: 696-83-3) emerges as a highly strategic derivative. It belongs to the aminopyrimidine class and is distinguished by two amino groups at the C2 and C4 positions and a fluorine atom at the C6 position. This specific arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, while the electronegative fluorine atom can significantly influence the molecule's acidity (pKa), lipophilicity, and metabolic fate, making it a valuable starting point for generating compound libraries with diverse pharmacological profiles.[1]

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are foundational to its application in chemical synthesis and drug design. These key parameters are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 696-83-3 | [1] |

| Chemical Formula | C₄H₅FN₄ | [] |

| Molecular Weight | 128.11 g/mol | [] |

| Appearance | Solid | [] |

| Boiling Point | 408.1 °C at 760 mmHg (Predicted) | [1][] |

| Density | 1.513 g/cm³ (Predicted) | [1][] |

| pKa | 3.13 ± 0.10 (Predicted) | [1] |

| Melting Point | Not consistently reported. | [1] |

| Solubility | No quantitative data available. Expected to have some solubility in water and higher solubility in polar organic solvents like ethanol and methanol, by analogy to 2,4-diamino-6-chloropyrimidine.[3] | |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [] |

| InChI Key | BOVQRQCKNKKBOR-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=C(N=C(N=C1F)N)N | [] |

Chemical Structure:

Figure 1: 2D Structure of this compound

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyrimidines often relies on the differential reactivity of halogen atoms on the pyrimidine core. The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).

Retrosynthetic Analysis & Synthetic Strategy

The most direct and industrially scalable approach to this compound involves the sequential amination of a polyhalogenated pyrimidine. The established order of reactivity for nucleophilic substitution on such scaffolds is generally C4/C6 > C2.[4] This differential reactivity is the cornerstone of a regioselective synthesis. Our chosen strategy is the controlled reaction of 2,4,6-trifluoropyrimidine with an ammonia source. By carefully managing reaction conditions, we can selectively displace the more reactive fluorine atoms at the C2 and C4 positions while preserving the C6-fluorine substituent.

Proposed Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on fluorinated pyrimidines.[5]

Objective: To synthesize this compound via controlled amination of 2,4,6-trifluoropyrimidine.

Materials:

-

2,4,6-Trifluoropyrimidine

-

Ammonia solution (e.g., 7N in Methanol) or aqueous ammonium hydroxide

-

Acetonitrile (or another suitable polar aprotic solvent)

-

DIPEA (N,N-Diisopropylethylamine) - Optional, as a non-nucleophilic base/HF scavenger

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2,4,6-trifluoropyrimidine (1.0 eq) dissolved in acetonitrile (10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

-

Causality: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is critical to control the exothermicity of the reaction and enhance regioselectivity, minimizing over-reaction and substitution at the C6 position.

-

-

Nucleophilic Addition: Slowly add a solution of ammonia in methanol (2.2 - 2.5 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. If using aqueous ammonia, a phase-transfer catalyst may be beneficial.

-

Causality: Using a slight excess of the nucleophile ensures the complete conversion of the starting material. The slow, controlled addition is paramount to maintaining regioselectivity. The more electrophilic C2 and C4 positions will react preferentially with the ammonia nucleophile.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Causality: Monitoring ensures the reaction proceeds to completion without the formation of excessive byproducts. ¹⁹F NMR is particularly effective for tracking the disappearance of the starting material's distinct fluorine signals and the appearance of the product's single fluorine signal.

-

-

Work-up and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Causality: The aqueous work-up removes inorganic salts (like ammonium fluoride) and excess ammonia. Extraction with an organic solvent transfers the desired product from the aqueous phase.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel.

-

Causality: The brine wash removes residual water. Drying agents remove all traces of water before solvent evaporation. Chromatography is essential to separate the desired product from any potential mono-aminated intermediates or other impurities, yielding the final product with high purity.

-

Workflow Visualization

Analytical Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

C5-H Proton: A singlet peak is anticipated for the single proton on the pyrimidine ring, likely appearing in the aromatic region, though upfield due to the electron-donating effect of the amino groups.

-

-NH₂ Protons: Two distinct, broad singlets corresponding to the two amino groups (C2-NH₂ and C4-NH₂) are expected. The chemical shift of these protons can vary depending on the solvent and concentration. In DMSO-d₆, these signals would be more pronounced.

-

-

¹³C NMR: The carbon NMR spectrum provides definitive structural confirmation.

-

Four distinct signals for the four carbon atoms of the pyrimidine ring are expected.

-

The most critical feature will be the effect of the C6-fluorine atom, which will cause splitting of the carbon signals due to C-F coupling. The largest coupling constant (¹JCF) will be observed for the C6 carbon directly attached to the fluorine. Smaller two-bond (²JCF) and three-bond (³JCF) couplings are expected for the C5/C1 and C4 carbons, respectively. This splitting pattern is an unambiguous indicator of fluorine's position on the ring.

-

-

¹⁹F NMR: A single signal (a singlet, assuming no other fluorine atoms are present) would be observed in the fluorine NMR spectrum, confirming the presence of the single fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₄H₅FN₄), the expected monoisotopic mass is approximately 128.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

N-H Stretching: A pair of strong to medium bands in the region of 3200-3500 cm⁻¹, characteristic of the primary amino (-NH₂) groups.

-

C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic C=C and C=N bond vibrations within the pyrimidine ring.

-

C-F Stretching: A strong, sharp absorption band typically found in the 1000-1250 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.

Role in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its application as a molecular scaffold for building potent and selective drug candidates.

The 2,4-Diaminopyrimidine Pharmacophore

The 2,4-diaminopyrimidine core is a bioisostere of a pteridine ring and can form critical hydrogen bonds with the active sites of numerous enzymes, particularly those that bind folate cofactors. This has made it a cornerstone in the development of "non-classical" antifolates.

Precedent in Target-Based Drug Design

Numerous analogs built upon the 2,4-diaminopyrimidine scaffold have demonstrated significant biological activity across various therapeutic areas:

-

Dihydrofolate Reductase (DHFR) Inhibition: This is the most prominent application. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is exploited by antibacterial (e.g., Trimethoprim), antiprotozoal (e.g., Pyrimethamine), and anticancer (e.g., Methotrexate) drugs. Many potent and selective DHFR inhibitors for organisms like Pneumocystis carinii and Toxoplasma gondii are based on substituted 2,4-diaminopyrimidine cores.[6][7]

-

Antiviral Activity: Acyclic pyrimidine analogues containing the 2,4-diamino scaffold have been shown to be active against multidrug-resistant Hepatitis B virus mutants, acting as reverse transcriptase inhibitors.[8]

-

Kinase Inhibition: The scaffold is also used in the design of kinase inhibitors, which are central to modern oncology research.

Structure-Activity Relationship (SAR) Insights

The fluorine atom at the C6 position is not merely a placeholder. Its introduction is a deliberate medicinal chemistry strategy:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the C6 position resistant to oxidative metabolism by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: Fluorine is highly electronegative and can lower the pKa of the nearby amino groups, affecting their ionization state at physiological pH and potentially altering binding interactions with target proteins.

-

Enhanced Binding: The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, increasing binding affinity and potency.

Visualizing the Biological Context: The Folate Pathway

The primary target class for 2,4-diaminopyrimidine scaffolds are DHFR inhibitors. The diagram below illustrates their mechanism of action within the essential folate metabolic pathway.

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

Storage:

-

As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry place at 2-8 °C.[]

-

Storage under an inert atmosphere of nitrogen or argon is advised to prevent potential degradation from atmospheric components.[1]

Safety:

-

While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous. Standard safety protocols should be strictly followed. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.

References

- 1. lookchem.com [lookchem.com]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine against multidrug-resistant hepatitis B virus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Fluoropyrimidine-2,4-diamine (CAS 696-83-3): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoropyrimidine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry. While a simple molecule, its rigid structure, specific hydrogen bonding capabilities, and the electronic influence of its fluorine substituent make it a "privileged scaffold." This guide provides an in-depth examination of its chemical properties, synthesis, and, most critically, its application as a core structural motif in the design of targeted therapeutics. We will explore its role as a hinge-binding pharmacophore in kinase inhibitors and as a foundational element for dihydrofolate reductase (DHFR) inhibitors, supported by detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) insights. This document serves as a technical resource for researchers leveraging this versatile building block in drug discovery programs.

Core Molecular Profile

The 2,4-Diaminopyrimidine Scaffold: A Foundation for Specificity

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the 2,4-diaminopyrimidine arrangement is particularly noteworthy. This specific substitution pattern creates a unique array of hydrogen bond donors and acceptors that can mimic the adenine portion of ATP, enabling it to bind with high affinity to the hinge region of kinase enzymes.[2] This bio-isosteric relationship is a cornerstone of its utility in developing targeted kinase inhibitors.[3]

Physicochemical Properties of this compound

The introduction of a fluorine atom at the 6-position subtly modulates the electronic and physical properties of the diaminopyrimidine core. Fluorine's high electronegativity can influence the pKa of the amino groups and the overall lipophilicity, which are critical parameters in drug design.

| Property | Value | Reference(s) |

| CAS Number | 696-83-3 | [4][][6] |

| Molecular Formula | C₄H₅FN₄ | [4][][6] |

| Molecular Weight | 128.11 g/mol | [4][] |

| IUPAC Name | This compound | [][6] |

| Appearance | Solid | [] |

| Boiling Point | 408.1 °C at 760 mmHg | [4][] |

| Density | 1.513 g/cm³ | [4][] |

| Storage | 2-8°C under inert gas | [][7] |

Structural Features and Electronic Effects

The fluorine atom at C6 serves multiple roles. It can enhance binding affinity through favorable interactions with the protein target, block a potential site of metabolism to improve pharmacokinetic profiles, and alter the electron distribution of the pyrimidine ring, thereby influencing the binding geometry and strength of the core pharmacophore.

Synthesis and Characterization

Synthetic Strategies

The synthesis of this compound and its precursors generally relies on well-established heterocyclic chemistry principles. The most direct conceptual approach involves nucleophilic aromatic substitution on a poly-halogenated pyrimidine. An alternative, and often more practical, route involves the chlorination of a hydroxy-pyrimidine followed by functional group interconversion.[8][9]

Experimental Protocol: Synthesis from a Halogenated Precursor

This protocol outlines a plausible synthesis based on the reactivity of related fluorinated pyrimidines, where amine nucleophiles displace fluorine atoms.[4] This method provides a direct route to the target compound.

Objective: To synthesize this compound via nucleophilic displacement.

Materials:

-

2,4,6-Trifluoropyrimidine

-

Ammonia (solution in isopropanol or as gas)

-

Pressure vessel or sealed tube

-

Solvent (e.g., Isopropanol)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Methodology:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in isopropanol.

-

Nucleophilic Addition: Add a solution of ammonia in isopropanol ( >2.0 eq). The use of excess ammonia is crucial to drive the reaction towards the di-substituted product. Causality Note: The first substitution is rapid. A second equivalent of ammonia displaces a second fluorine atom. The positions of substitution (2, 4, or 6) are influenced by the electronic nature of the ring, with the 2- and 4-positions generally being more activated for nucleophilic attack.

-

Reaction Conditions: Seal the vessel and heat to a temperature between 80-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine to remove excess ammonia and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data is not widely published, the expected signatures can be predicted:

-

¹H NMR: Signals corresponding to the two non-equivalent amine (-NH₂) protons and the C5-proton, which would likely appear as a doublet due to coupling with the C6-fluorine.

-

¹³C NMR: Four distinct carbon signals, with the C-F carbon showing a characteristic large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance, likely coupled to the C5-proton. ¹⁹F NMR is a particularly powerful tool for tracking the metabolism of fluoropyrimidine drugs in biological fluids.[10]

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₄H₅FN₄ (128.0525).

The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a validated and highly successful core for designing ATP-competitive kinase inhibitors.[3] Its success stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

Mechanism of Action: The "Hinge-Binding" Motif

The N1 nitrogen of the pyrimidine ring typically acts as a hydrogen bond acceptor, while the exocyclic amine at the 2- or 4-position acts as a hydrogen bond donor. This pattern effectively mimics the interaction of adenine's N1 and N6 amine with the kinase hinge, providing a stable anchor for the inhibitor. Substituents at the 5- and 6-positions can then be modified to extend into other regions of the ATP pocket to achieve potency and selectivity.

Caption: Hydrogen bonding of the diaminopyrimidine scaffold to the kinase hinge.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of CDKs is a hallmark of cancer. Researchers have designed and synthesized novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives based on this core.[11][12] In these compounds, the fluorinated diaminopyrimidine core serves as the hinge-binding element, while the substituted phenyl rings at the 2- and 4-positions explore additional pockets to confer potency and selectivity against specific CDKs, such as CDK2 and CDK9. Many of these compounds exhibit potent cytotoxic activities against tumor cell lines at micromolar or submicromolar concentrations.[11][12]

Case Study: Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell survival, proliferation, and migration.[13] Starting with known FAK inhibitors, scientists have used the 2,4-diaminopyrimidine scaffold to design new series of potent FAK inhibitors. For example, compound A12, a diaminopyrimidine derivative, showed potent anticancer activity against A549 and MDA-MB-231 cell lines with IC₅₀ values of 130 nM and 94 nM, respectively, demonstrating the scaffold's effectiveness for this target.[13]

Applications as Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine moiety is also a classical pharmacophore for inhibitors of DHFR, an essential enzyme in the folate pathway required for the synthesis of nucleotides and certain amino acids.

The Diaminopyrimidine Pharmacophore in Antifolate Design

Drugs like trimethoprim (antibacterial) and pyrimethamine (antiprotozoal) are based on the 2,4-diaminopyrimidine structure. They function by mimicking the pteridine ring of the natural substrate, dihydrofolate, and binding tightly to the active site of the DHFR enzyme. This binding is often species-selective, allowing for targeted therapy against microbial pathogens with minimal effect on the human host enzyme.[14]

Development of Novel Antifolates

Researchers have synthesized extensive libraries of 2,4-diaminopyrimidine derivatives to discover new inhibitors of DHFR from opportunistic pathogens that affect immunocompromised patients, such as Pneumocystis carinii and Toxoplasma gondii.[15] By modifying the substituents on the core ring, these efforts aim to create potent and selective antifolates that can overcome resistance and reduce the toxicity associated with older drugs.[14][16] For example, 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines have been shown to be potent inhibitors of DHFR from these pathogenic organisms.[15]

Pharmacokinetics and Future Outlook

While the pharmacokinetic profile of this compound itself is not extensively documented, its inclusion in the broader class of fluoropyrimidines provides context. The metabolic fate of such compounds is of high interest, and techniques like ¹⁹F NMR have proven invaluable for identifying novel metabolites of fluorinated drugs in human biofluids.[10]

The 2,4-diaminopyrimidine scaffold, particularly with fluorine substitution, remains a highly versatile and valuable starting point for drug discovery. Its proven ability to anchor inhibitors to two major therapeutic target classes—kinases and DHFR—ensures its continued relevance. Future work will likely focus on developing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and on creating next-generation antifolates to combat drug-resistant pathogens. The potential to incorporate this scaffold into dual-target inhibitors represents an exciting frontier for creating more effective and efficient medicines.[3]

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 696-83-3|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Fluoropyrimidine-2,4-diamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoropyrimidine-2,4-diamine (CAS 696-83-3), a key heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] As a vital building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.[1]

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic architecture that gives rise to a distinct spectroscopic fingerprint. The pyrimidine ring, substituted with two electron-donating amino groups and a highly electronegative fluorine atom, creates a molecule with specific magnetic and vibrational properties.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom in this compound.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is anticipated to be relatively simple, dominated by signals from the amino protons and the lone aromatic proton.

-

-NH₂ Protons: The two amino groups at positions 2 and 4 are expected to give rise to broad singlets in the region of δ 4.5 - 7.0 ppm . The exact chemical shift and broadness of these peaks will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

-

Aromatic Proton (H-5): The single proton on the pyrimidine ring at position 5 is expected to appear as a doublet in the aromatic region, likely between δ 5.0 - 6.0 ppm . The coupling to the adjacent fluorine atom (³JH-F) will cause this splitting.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-5 | 5.0 - 6.0 | Doublet (d) | Coupled to the fluorine at C-6. |

| -NH₂ (C-2) | 4.5 - 7.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| -NH₂ (C-4) | 4.5 - 7.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N and F).

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Notes |

| C-2 | 160 - 165 | Singlet (s) | Attached to two nitrogen atoms. |

| C-4 | 160 - 165 | Singlet (s) | Attached to two nitrogen atoms. |

| C-5 | 80 - 90 | Doublet (d) | Significant upfield shift due to the adjacent fluorine. |

| C-6 | 155 - 165 | Doublet (d) with large ¹JC-F | Directly attached to fluorine, showing a large coupling constant. |

Table 2: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR Spectroscopy

Expected Chemical Shift: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is expected in a characteristic range.

-

Aryl-F: The single fluorine atom is anticipated to resonate in the region of δ -70 to -170 ppm (relative to CFCl₃). The exact shift will provide insight into the electron-donating effects of the amino groups on the pyrimidine ring. The signal will likely appear as a doublet due to coupling with the H-5 proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Frequencies:

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| N-H Stretch | 3100 - 3500 | Medium-Strong | Asymmetric and symmetric stretching of -NH₂ groups. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak-Medium | Stretching of the C-H bond on the pyrimidine ring. |

| C=N Stretch | 1640 - 1690 | Strong | Stretching of the carbon-nitrogen double bonds within the pyrimidine ring. |

| C=C Stretch (Aromatic) | 1550 - 1620 | Medium-Strong | Stretching of the carbon-carbon bonds within the pyrimidine ring. |

| N-H Bend | 1500 - 1650 | Medium-Strong | Bending (scissoring) of the -NH₂ groups. |

| C-F Stretch | 1000 - 1350 | Strong | Stretching of the carbon-fluorine bond. |

Table 3: Predicted IR Absorption Bands for this compound.

The presence of strong bands in the 3100-3500 cm⁻¹ region will be indicative of the primary amine functionalities. A strong absorption in the 1000-1350 cm⁻¹ range will be a key indicator of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₄H₅FN₄), which is 128.05 g/mol . Due to the aromatic nature of the pyrimidine ring, the molecular ion peak is expected to be relatively stable and therefore of significant intensity.

-

Key Fragments: Fragmentation of nitrogen-containing heterocyclic compounds can be complex. Likely fragmentation pathways for this compound may include:

-

Loss of HCN (m/z 101): A common fragmentation pathway for pyrimidines.

-

Loss of F• (m/z 109): Cleavage of the C-F bond.

-

Retro-Diels-Alder type reactions: Leading to the fragmentation of the pyrimidine ring.

-

| m/z | Proposed Fragment | Notes |

| 128 | [C₄H₅FN₄]⁺ | Molecular Ion (M⁺) |

| 101 | [C₃H₄N₃]⁺ | Loss of HCN from the molecular ion. |

| 109 | [C₄H₅N₄]⁺ | Loss of a fluorine radical. |

Table 4: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following section details the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

NMR Spectroscopy Protocol

Figure 2: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of amine protons, sometimes allowing for the observation of N-H coupling.

-

NMR Tube Loading: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically around 4-5 cm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is a crucial step for high-resolution spectra.

-

Tuning and Matching: The probe is tuned to the resonance frequencies of the nuclei to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal-to-noise.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. As ¹⁹F is a high-abundance, high-sensitivity nucleus, this is usually a rapid experiment.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform.

-

The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak.

-

IR Spectroscopy Protocol (KBr Pellet Method)

Figure 3: Experimental workflow for IR analysis (KBr Pellet).

Step-by-Step Methodology:

-

Sample Preparation: In a clean agate mortar and pestle, grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, homogenous powder to minimize light scattering.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum.

-

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then determined and correlated with known functional group frequencies.

Mass Spectrometry Protocol (Electron Ionization)

Figure 4: Experimental workflow for Mass Spectrometry (EI).

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample like this compound, a direct insertion probe is commonly used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: A computer records the detector signal as a function of m/z to generate the mass spectrum. The resulting spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data for this compound, as predicted from established principles and comparison with analogous structures, provides a clear and detailed picture of its molecular architecture. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry offers a powerful and complementary set of tools for the unambiguous identification and characterization of this important synthetic building block. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility in research and development settings.

References

Solubility and stability of 6-Fluoropyrimidine-2,4-diamine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoropyrimidine-2,4-diamine

This document provides a comprehensive technical framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound (CAS: 696-83-3). As a key building block in medicinal chemistry, particularly in the synthesis of antimicrobial agents, a thorough understanding of its physicochemical properties is paramount for successful drug development and formulation.[1]

The journey of any active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its solubility and stability.[2][3] Poor solubility can lead to low or erratic bioavailability, while chemical instability can compromise efficacy, generate toxic degradants, and shorten shelf-life.[2][4] This guide outlines the essential experimental protocols and analytical strategies required to build a robust physicochemical profile for this compound, grounded in regulatory expectations and scientific best practices.

Part 1: Solubility Profile Assessment

A comprehensive understanding of a compound's solubility is foundational. We approach this by determining both thermodynamic and kinetic solubility, as each provides distinct insights relevant to different stages of the drug development process.[5][6]

Predicted Qualitative Solubility

Based on its molecular structure—a heterocyclic aromatic pyrimidine core with two polar amino groups and an electronegative fluorine atom—we can predict its general solubility behavior. The amino groups are capable of hydrogen bonding, suggesting solubility in polar protic solvents. The polar nature of the molecule also suggests potential solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Sparingly Soluble | Potential for hydrogen bonding with the solvent. pH will significantly impact aqueous solubility. |

| Polar Aprotic | DMSO, Acetonitrile, DMF | Soluble | Dipole-dipole interactions should facilitate dissolution. |

| Moderate Polarity | Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely limited. |

| Nonpolar | Toluene, Hexane | Insoluble | Significant polarity mismatch between the solute and solvent. |

Note: These are predictions and must be confirmed via the experimental protocols detailed below.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement.[7] The Shake-Flask method is the most reliable approach for this determination.[6][8]

Methodology: Shake-Flask (ICH/FDA Recommended)

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, pH 7.4 PBS, Ethanol, Acetonitrile). The key is to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[3] A period of 24 to 48 hours is standard, but kinetic studies may be required to confirm the time to plateau.[7]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant is preferred. Filtration may be used, but one must validate that the compound does not adsorb to the filter material.[5][6]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3]

-

Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. For aqueous solutions, this protocol should be repeated across a physiological pH range (e.g., pH 1.2 to 7.4) to construct a pH-solubility profile.[9]

Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability and Degradation Pathway Analysis

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation studies are performed under more severe conditions to identify likely degradation products and establish degradation pathways.[11][][13] This is essential for developing stability-indicating analytical methods.[14][15]

Protocol: Forced Degradation Studies

Forced degradation (or stress testing) should be performed on a single batch to evaluate the intrinsic stability of the molecule.[10] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting products.

Methodology: Stress Conditions (Based on ICH Q1A/Q1B)

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3] Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate under similar conditions as acid hydrolysis.[3] Neutralize prior to analysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for 24 hours.[3]

-

Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) for 48 hours.[3] Dissolve the stressed sample for analysis.

-

Photostability: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel set of samples should be protected from light as a control.

For each condition, samples are analyzed using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to aid in the identification of degradation products.[16]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, process impurities, or excipients.[14][15]

Key Method Development Attributes:

-

Specificity/Selectivity: The primary goal is to achieve baseline resolution between the parent this compound peak and all peaks from stressed samples.[14] Peak purity analysis using a Photodiode Array (PDA) detector is essential.

-

Technique: Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose.[15][17]

-

Detection: UV detection is standard. The analytical wavelength should be chosen at the absorbance maximum of the API for optimal sensitivity.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines, covering parameters like accuracy, precision, linearity, range, and robustness.

Potential Degradation Pathways

While specific pathways for this compound must be elucidated experimentally, knowledge of related structures like 5-Fluorouracil (5-FU) provides valuable insight.[18] Pyrimidine rings can be susceptible to enzymatic degradation in vivo and chemical degradation under stress.[19][20][21] Potential degradation could involve:

-

Hydrolysis: The amino groups could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to hydroxylated pyrimidines.

-

Ring Opening: Severe stress conditions could lead to the cleavage of the pyrimidine ring.[20]

-

Dehalogenation: The carbon-fluorine bond is generally very strong, but dehalogenation cannot be entirely ruled out under extreme photolytic or reductive stress.[18]

Experimental Workflow: Stability Assessment

Caption: Workflow for Intrinsic Stability and Formal Shelf-Life Assessment.

Part 3: Data Summary and Reporting

All quantitative data must be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 2: Example Summary of Thermodynamic Solubility Data

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (µg/mL) ± SD | Method |

| Purified Water | 25 | 6.8 | [Experimental Value] | Shake-Flask HPLC-UV |

| PBS | 25 | 7.4 | [Experimental Value] | Shake-Flask HPLC-UV |

| 0.1 N HCl | 25 | 1.2 | [Experimental Value] | Shake-Flask HPLC-UV |

| Ethanol | 25 | N/A | [Experimental Value] | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | N/A | [Experimental Value] | Shake-Flask HPLC-UV |

Table 3: Example Summary of Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | No. of Degradants >0.1% |

| 0.1 N HCl, 60°C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 N NaOH, 60°C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂, RT | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Dry Heat, 80°C | 48 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Photolytic | 1.2M lux·hr | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for the comprehensive characterization of this compound. By systematically executing these solubility and stability protocols, researchers and drug developers can generate the critical data necessary to de-risk development, guide formulation strategies, establish appropriate storage conditions, and ensure the ultimate quality, safety, and efficacy of the final pharmaceutical product.

References

- 1. lookchem.com [lookchem.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmtech.com [pharmtech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fda.gov [fda.gov]

- 10. rsc.org [rsc.org]

- 11. ema.europa.eu [ema.europa.eu]

- 13. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 6-Fluoropyrimidine-2,4-diamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. The strategic incorporation of a fluorine atom into the pyrimidine ring can significantly enhance the therapeutic properties of the resulting derivatives. The high electronegativity, small atomic radius, and ability of fluorine to form strong carbon-fluorine bonds can improve metabolic stability, binding affinity to target proteins, and cell membrane permeability. This guide provides a comprehensive technical overview of the diverse biological activities of a specific class of these compounds: 6-Fluoropyrimidine-2,4-diamine derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, exploring the underlying mechanisms of action, presenting key quantitative data, and detailing the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting the Engines of Cell Proliferation

This compound derivatives have emerged as a promising class of anticancer agents, primarily through their potent inhibition of key enzymes that regulate cell cycle progression and nucleotide biosynthesis.

Mechanism of Action: A Dual Assault on Cancer Cells

The anticancer effects of these compounds are often attributed to a multi-pronged attack on critical cellular pathways.

1. Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Uncontrolled cell division is a hallmark of cancer, and CDKs are the master regulators of the cell cycle.[1][2] Several this compound derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9.[1][3] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[1][2] For instance, a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated significant inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1.[1][3] This dual inhibition is particularly advantageous as CDK2 is crucial for the G1-S phase transition, while CDK9 is a key regulator of transcription.[2][3]

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives disrupts cell cycle progression and transcription, leading to reduced tumor growth.

2. Inhibition of Dihydrofolate Reductase (DHFR): Starving Cancer Cells of Building Blocks

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[4] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for DHFR inhibitors.[5] By mimicking the natural substrate, dihydrofolate, these compounds bind to the active site of DHFR, leading to a depletion of the nucleotide precursors necessary for DNA replication and cell division.[4] This "thymineless death" is a proven strategy in cancer chemotherapy.[6]

Caption: Inhibition of DHFR by this compound derivatives blocks nucleotide synthesis, leading to cell death.

Quantitative Anticancer Activity Data

The anticancer potency of these derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are used to quantify their efficacy.

| Compound Class | Cancer Cell Line | GI50 (µM) | Target(s) | Reference |

| 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | A549 (Lung) | 2.14 - 5.52 | CDK2, CDK9 | [1][3] |

| HCT-116 (Colon) | 1.98 - 3.59 | CDK2, CDK9 | [1][3] | |

| PC-3 (Prostate) | 4.27 - 5.52 | CDK2, CDK9 | [1][3] | |

| MCF-7 (Breast) | 3.69 - 4.01 | CDK2, CDK9 | [1][3] | |

| 2,4-Diaminopyrimidine Derivatives | Walker 256 (Carcinosarcoma) | Significant Activity | DHFR | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, and the inclusion of a fluorine atom can further enhance this activity.[10]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are primarily mediated through the inhibition of enzymes and signaling pathways that drive the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes:

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10] Many pyrimidine derivatives act as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[11][12] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without affecting the gastrointestinal-protective functions of COX-1, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[10][13]

Caption: Inhibition of the COX-2 enzyme by this compound derivatives reduces the production of pro-inflammatory prostaglandins.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter for evaluating their activity.

| Compound Class | Animal Model | Dose | Edema Inhibition (%) | Reference |

| Pyrimidine Derivatives | Carrageenan-induced rat paw edema | 50 mg/kg | 27.9 - 34.5 | [4] |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Carrageenan-induced rat paw edema | 30 mg/kg | Good Activity | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for screening acute anti-inflammatory activity.[14][15][16][17]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives.[14]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[16][17]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[3][16]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the carragean-induced paw edema assay to evaluate anti-inflammatory activity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrimidine derivatives have been investigated for their antimicrobial properties, and 6-fluoropyrimidine-2,4-diamines represent a promising scaffold for the development of new anti-infective agents.

Mechanism of Action: Targeting Essential Microbial Pathways

The antimicrobial activity of these compounds can be attributed to the inhibition of essential microbial enzymes, similar to their anticancer mechanisms.

Inhibition of Dihydrofolate Reductase (DHFR): As previously discussed, DHFR is a vital enzyme in both mammalian and microbial cells. However, there are structural differences between the microbial and human enzymes that can be exploited for selective inhibition. The 2,4-diaminopyrimidine core is a key feature of several clinically used antimicrobial agents that target DHFR, such as trimethoprim.[5] By selectively inhibiting microbial DHFR, these compounds can disrupt the synthesis of essential metabolites, leading to bacteriostatic or bactericidal effects.[4]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis | 0.125 - 8 | [6] |

| Staphylococcus aureus | 0.125 - 8 | [6] | |

| 6-Chloro-2,4-diamino pyrimidine | Various bacteria and fungi | Low Activity | [18] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][19][20][21]

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is added to the wells. If the compound has antimicrobial activity, it will diffuse into the agar and create a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[19]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).[19]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow of the agar well diffusion assay for screening the antimicrobial activity of this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to potently inhibit key enzymes such as CDKs, DHFR, and COX provides a strong rationale for their further development as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies within this class of compounds will continue to guide the design of more potent and selective drug candidates with improved pharmacokinetic and safety profiles. Future research should focus on elucidating the detailed molecular interactions of these derivatives with their targets, exploring their efficacy in in vivo disease models, and investigating potential combination therapies to enhance their therapeutic potential. The insights provided in this technical guide aim to facilitate and inspire further research in this exciting area of medicinal chemistry.

References

- 1. hereditybio.in [hereditybio.in]

- 2. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. botanyjournals.com [botanyjournals.com]

- 20. chemistnotes.com [chemistnotes.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 6-Fluoropyrimidine-2,4-diamine: A Privileged Scaffold in Modern Synthesis

Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as cornerstones for the synthesis of bioactive compounds. The 2,4-diaminopyrimidine core is one such "privileged scaffold," renowned for its ability to mimic the hydrogen bonding patterns of purine bases, thereby enabling potent interactions with a multitude of biological targets, particularly the hinge region of protein kinases.[1][2] The strategic introduction of a fluorine atom at the 6-position elevates this scaffold's utility significantly. 6-Fluoropyrimidine-2,4-diamine is not merely a variation of the core; it is a highly versatile and reactive building block that offers medicinal chemists a unique combination of physicochemical benefits and synthetic handles for molecular elaboration.

The fluorine substituent imparts several advantageous properties. Its high electronegativity can modulate the pKa of the amino groups, influencing binding affinities and pharmacokinetic profiles. Furthermore, the C-F bond is relatively stable metabolically, yet the fluorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a reliable and efficient route for introducing a wide array of functional groups. This guide provides an in-depth exploration of this compound as a pivotal building block, detailing its synthesis, core reactivity, and application in the construction of complex, biologically active molecules.

Physicochemical Profile and Data

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 696-83-3 | [3] |

| Molecular Formula | C₄H₅FN₄ | [3] |

| Molecular Weight | 128.11 g/mol | [3] |

| Boiling Point | 408.1 °C at 760 mmHg | [3] |

| Density | 1.513 g/cm³ | [3] |

| pKa | 3.13 ± 0.10 (Predicted) | [3] |

| Appearance | White to tan powder or crystals | [4] |

Synthesis of the Building Block: Crafting the Core Scaffold

The availability of a robust synthetic route to this compound is crucial for its widespread application. While multiple pathways exist for substituted diaminopyrimidines, a common and logical approach involves the sequential amination of a polyfluorinated pyrimidine precursor. The synthesis starting from commercially available 2,4,6-trifluoropyrimidine is a prime example of exploiting differential reactivity.

The rationale behind this approach lies in the activation of the pyrimidine ring towards nucleophilic attack by the electron-withdrawing fluorine atoms. The C4 and C6 positions are generally more electrophilic than the C2 position. By controlling the reaction conditions (temperature, stoichiometry), one can achieve selective substitution. The first amination often occurs at the most reactive position (C4 or C6), followed by a second amination.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and versatile reactivity, which allows for the systematic construction of diverse chemical libraries. Its utility can be broadly categorized into two main reaction types: substitution at the C6-position and functionalization at the C5-position.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The fluorine atom at the C6 position is highly activated towards SNAr by the two ring nitrogens. This makes it an excellent electrophilic site for a wide range of nucleophiles. This reaction is a cornerstone of its application, enabling the introduction of side chains critical for modulating potency, selectivity, and pharmacokinetic properties.

Causality in Experimental Design:

-

Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can dissolve the pyrimidine substrate and stabilize the charged Meisenheimer intermediate, accelerating the reaction.

-

Choice of Base: A non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DIPEA is often required to deprotonate the incoming nucleophile (e.g., a phenol or amine), increasing its nucleophilicity without competing in the substitution reaction.

-

Reaction Temperature: While the C6-F bond is activated, elevated temperatures (e.g., 80-120 °C) are frequently necessary to drive the reaction to completion, particularly with less reactive nucleophiles.

Caption: General workflow for C6-functionalization via SₙAr.

Functionalization at the C5-Position

While the C6-position provides a handle for SNAr, the C5-position offers an orthogonal site for introducing diversity, typically through palladium-catalyzed cross-coupling reactions. This two-pronged approach is incredibly powerful for generating complex molecules. The process almost always begins with an electrophilic halogenation of the C5-position.

-

Iodination: Treatment with N-Iodosuccinimide (NIS) in a solvent like acetonitrile or DMF efficiently installs an iodine atom at the C5-position.[5][6] This step is highly regioselective due to the electronic nature of the pyrimidine ring.

-

Suzuki Cross-Coupling: The resulting 5-iodo-6-fluoropyrimidine-2,4-diamine is an ideal substrate for Suzuki coupling.[5] This reaction, catalyzed by a palladium complex (e.g., Pd(dppf)Cl₂), allows for the formation of a C-C bond with a wide variety of aryl or heteroaryl boronic acids or esters. This is a key strategy for extending the molecular structure to probe additional binding pockets in a target protein.

This sequential C6-substitution and C5-coupling strategy is a hallmark of modern kinase inhibitor synthesis.[7][8][9]

Application Profile: A Case Study in Kinase Inhibitor Synthesis

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[1][10] The two amino groups form critical hydrogen bonds with the backbone of the kinase hinge region. This compound serves as an ideal starting point for building potent and selective inhibitors, for example, against Cyclin-Dependent Kinases (CDKs).[8][11]

A typical synthetic strategy might involve:

-

SNAr at C6: Reaction of this compound with a substituted aniline or phenol to install a key pharmacophore.

-

Substitution at C2 or C4: Further modification of the exocyclic amino groups, for instance via another SNAr reaction if starting from a di- or tri-halogenated pyrimidine, or through acylation.

-

C5-Functionalization: Iodination followed by a Suzuki coupling to introduce an aryl group that can occupy a solvent-exposed region or a specific sub-pocket of the kinase active site.

This modular approach allows for systematic Structure-Activity Relationship (SAR) studies to optimize the inhibitor's properties.[12]

Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides a representative, self-validating protocol for a key transformation.

Protocol 1: Synthesis of N4-(4-methoxyphenyl)-6-fluoropyrimidine-2,4-diamine via Buchwald-Hartwig Cross-Coupling (Illustrative)

This protocol is an illustrative adaptation based on common procedures for N-arylation of aminopyrimidines, a reaction class for which the 6-fluoro-2,4-diamino scaffold is well-suited.

Objective: To demonstrate the N-arylation of one of the amino groups, a common strategy in fragment-based drug design and library synthesis.

Materials:

-

This compound (1.0 eq)

-

1-bromo-4-methoxybenzene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add this compound, 1-bromo-4-methoxybenzene, Xantphos, and Sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-